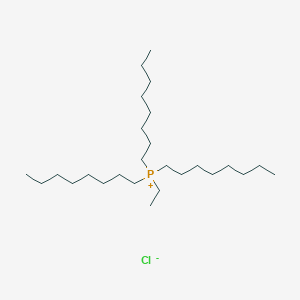
Ethyl(trioctyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. It is composed of an ethyl group, three octyl groups, and a phosphonium ion paired with a chloride ion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trioctyl)phosphanium chloride typically involves the reaction of trioctylphosphine with ethyl chloride. The reaction is carried out in an organic solvent, such as acetone, under controlled temperature and pressure conditions. The process can be summarized as follows:
- Add trioctylphosphine to an organic solvent.
- Slowly add ethyl chloride to the mixture while maintaining the temperature between 120-160°C.
- Adjust the reaction pressure to 8-12 kg/cm² and maintain these conditions for 30-40 hours.
- After the reaction is complete, cool the mixture to room temperature and reduce the pressure to normal.
- Centrifuge the reaction mixture to separate the product.
- Dry the product to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of large reactors and automated systems ensures consistent quality and high yield. The process involves precise control of temperature, pressure, and reaction time to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
Ethyl(trioctyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, altering its oxidation state.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the phosphonium ion.
Scientific Research Applications
Ethyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its ability to dissolve in both aqueous and organic solvents.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of certain drugs.
Industry: It is used in the production of ionic liquids, which are applied in various industrial processes, including electrochemistry, separation technologies, and catalysis
Mechanism of Action
The mechanism of action of ethyl(trioctyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The phosphonium ion interacts with reactants, facilitating their transfer between different phases (e.g., aqueous to organic). This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the formation of intermediate complexes with reactants, which are then transferred to the desired phase for further reaction .
Comparison with Similar Compounds
Ethyl(trioctyl)phosphanium chloride can be compared with other similar compounds, such as:
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of octyl groups. It has different solubility and stability properties.
Tetramethylphosphonium chloride: Contains methyl groups, resulting in different reactivity and applications.
Trihexyl(tetradecyl)phosphonium chloride: Used in similar applications but with different alkyl chain lengths, affecting its physical and chemical properties.
This compound stands out due to its unique combination of thermal stability, low volatility, and solubility, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
56171-38-1 |
|---|---|
Molecular Formula |
C26H56ClP |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
ethyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PPMPHRIJIMNDPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
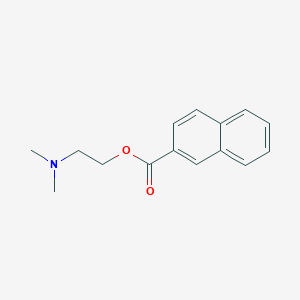


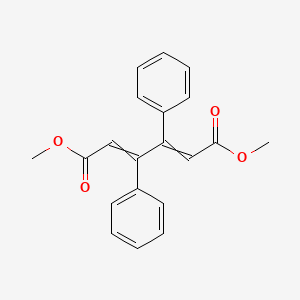
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

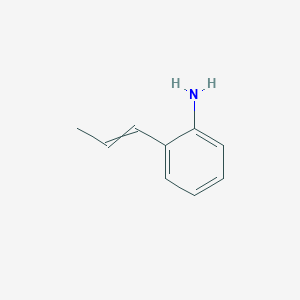
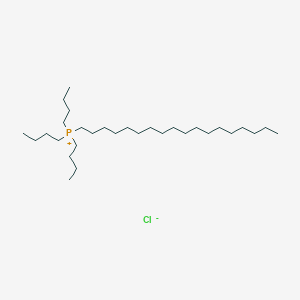
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)

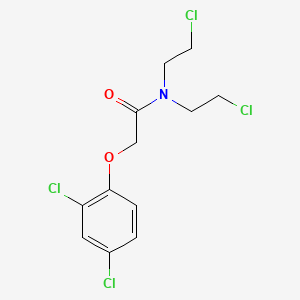
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
